Biotin LC hydrazide

Beschreibung

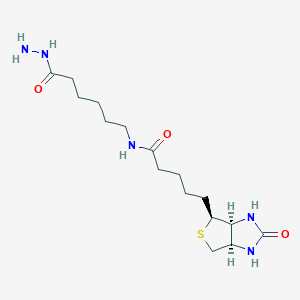

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-hydrazinyl-6-oxohexyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O3S/c17-21-14(23)8-2-1-5-9-18-13(22)7-4-3-6-12-15-11(10-25-12)19-16(24)20-15/h11-12,15H,1-10,17H2,(H,18,22)(H,21,23)(H2,19,20,24)/t11-,12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJWOSAXNHWBPR-HUBLWGQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911069 | |

| Record name | N-(6-Hydrazinylidene-6-hydroxyhexyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109276-34-8 | |

| Record name | Biotinamidocaproyl hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109276-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin-6-aminocaproyl hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109276348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Hydrazinylidene-6-hydroxyhexyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Biotin LC hydrazide chemical structure

An In-Depth Technical Guide to Biotin (B1667282) LC Hydrazide: Structure, Properties, and Applications

Introduction

Biotin LC hydrazide, also known as Biotinamidocaproyl Hydrazide, is a versatile biotinylation reagent extensively used in life sciences research and drug development.[1] It enables the covalent attachment of a biotin label to various biomolecules, facilitating their detection, purification, and analysis through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.[2] This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, complete with detailed experimental protocols and visual diagrams to aid researchers in its effective utilization.

Chemical Structure and Properties

This compound is composed of three key functional components: a biotin moiety, a long-chain (LC) spacer arm, and a reactive hydrazide group. The "LC" designation refers to the long-chain spacer arm, which is an aminocaproyl group. This spacer arm extends the biotin label from the target molecule, which can help to reduce steric hindrance and improve the accessibility of the biotin to avidin or streptavidin binding pockets.[3][4]

The reactive end of the molecule is the hydrazide group (-NH-NH2). This functional group specifically reacts with carbonyls, primarily aldehydes and ketones, under mildly acidic conditions (pH 4-6) to form a stable hydrazone bond.[2][5][6] This reactivity makes this compound particularly well-suited for labeling glycoproteins and other carbohydrate-containing molecules after the oxidation of their sugar moieties to generate aldehyde groups.[4][6][7]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Data Presentation: Comparison of Biotin Hydrazide Reagents

Several biotin hydrazide reagents are commercially available, differing primarily in the length and nature of their spacer arms. The choice of reagent can impact the solubility of the labeled molecule and the efficiency of biotin-avidin binding.[3]

| Property | Biotin Hydrazide | This compound | Biotin-PEG4-Hydrazide |

| Alternate Names | Biotin-Hz | Biotinamidocaproyl Hydrazide | Biotin-dPEG®4-hydrazide |

| CAS Number | 66640-86-6[5][8] | 109276-34-8[1][4][6][7][9] | Not specified |

| Molecular Formula | C10H18N4O2S[5][8] | C16H29N5O3S[1][4][6][7][9] | Not specified |

| Molecular Weight | 258.34 g/mol [3][5] | 371.50 g/mol [1][3][4][6][7][9] | 505.63 g/mol [2] |

| Spacer Arm Length | 15.7 Å[3][8] | 24.7 Å[3][6] | 20.6 Å[2] |

| Solubility | Water insoluble, soluble in DMSO[5][8] | Soluble in DMSO[6] | Water-soluble[10] |

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: Biotinylation of Glycoproteins via Carbohydrate Oxidation

This protocol is ideal for labeling antibodies and other glycoproteins, as the biotinylation occurs on the carbohydrate moieties, often located away from the protein's active sites.[3][6]

Materials:

-

Glycoprotein (B1211001) solution (1-5 mg/mL)

-

Sodium meta-periodate (NaIO4) solution (20 mM in 0.1 M Sodium Acetate, pH 5.5)[2]

-

Coupling Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)[8]

-

This compound solution (50 mM in DMSO)[3]

-

Desalting column or dialysis equipment

Methodology:

-

Oxidation:

-

Buffer Exchange:

-

Remove excess periodate (B1199274) by desalting the oxidized glycoprotein solution using a desalting column equilibrated with the coupling buffer.[3] Alternatively, perform dialysis against the coupling buffer.

-

-

Biotinylation Reaction:

-

Purification:

-

Remove excess, unreacted this compound by desalting or dialysis.

-

The biotinylated glycoprotein is now ready for use in downstream applications.

-

Protocol 2: Biotinylation of Carboxylic Acids using EDC Chemistry

This compound can also be used to label molecules containing carboxyl groups with the aid of a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3][8]

Materials:

-

Carboxyl-containing molecule (e.g., protein) at 5-10 mg/mL

-

MES Buffer (e.g., 0.1 M MES, pH 5.0)

-

This compound solution (50 mM in DMSO)

-

EDC solution (e.g., 100 mM in water)[8]

-

Desalting column or dialysis equipment

Methodology:

-

Reaction Setup:

-

Incubation:

-

Incubate the reaction mixture for 2 hours to overnight at room temperature.[3]

-

-

Purification:

-

If any precipitate forms, remove it by centrifugation.

-

Purify the biotinylated molecule from unreacted reagents using a desalting column or dialysis.

-

Visualizations

Workflow for Glycoprotein Biotinylation

The following diagram illustrates the experimental workflow for labeling a glycoprotein with this compound.

Caption: Glycoprotein biotinylation workflow.

Signaling Pathway: Hydrazone Bond Formation

This diagram shows the chemical reaction between the hydrazide group of this compound and an aldehyde on a target molecule.

Caption: Hydrazone bond formation reaction.

Conclusion

This compound is a powerful tool for the specific biotinylation of glycoproteins and other molecules containing or engineered to contain aldehyde or ketone groups. Its long-chain spacer arm minimizes steric hindrance, and its specific reactivity allows for targeted labeling away from functionally critical protein domains. The protocols and diagrams provided in this guide offer a solid foundation for researchers to successfully incorporate this compound into their experimental workflows for a wide range of applications in proteomics, diagnostics, and drug development.

References

- 1. scbt.com [scbt.com]

- 2. interchim.fr [interchim.fr]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Biotin-LC-Hydrazide, 109276-34-8 | BroadPharm [broadpharm.com]

- 5. cephamls.com [cephamls.com]

- 6. cephamls.com [cephamls.com]

- 7. covachem.com [covachem.com]

- 8. apexbt.com [apexbt.com]

- 9. purepeg.com [purepeg.com]

- 10. vectorlabs.com [vectorlabs.com]

Biotin LC Hydrazide: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282) LC hydrazide is a versatile biotinylation reagent crucial for labeling and detecting biomolecules. Its primary mechanism involves the reaction of its hydrazide group with carbonyls (aldehydes and ketones), forming a stable hydrazone bond. This makes it particularly effective for labeling glycoproteins and other carbohydrate-containing molecules after periodate (B1199274) oxidation of their sugar moieties. Additionally, Biotin LC hydrazide can be conjugated to carboxyl groups using a carbodiimide (B86325) crosslinker like EDC. This technical guide provides an in-depth exploration of the chemical mechanisms, detailed experimental protocols, and key applications of this compound in research and drug development.

Core Mechanism of Action

This compound possesses a terminal hydrazide group (-NH-NH2) that serves as the reactive moiety for conjugation. This group facilitates the labeling of biomolecules through two primary chemical pathways:

-

Reaction with Aldehydes and Ketones: The most common application of this compound involves its reaction with carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage.[1] This reaction is particularly useful for labeling glycoproteins, as the cis-diol groups of their sugar residues can be oxidized using sodium meta-periodate (NaIO4) to generate aldehyde groups.[1][2][3] This site-directed labeling strategy often preserves the biological activity of proteins, such as antibodies, by targeting the glycosylated Fc region rather than the antigen-binding sites.[1][4] The reaction is most efficient in slightly acidic conditions (pH 4-6).[4][5]

-

Reaction with Carboxylic Acids (via EDC): this compound can also be used to label proteins and other molecules at their carboxyl groups (-COOH), present in aspartic and glutamic acid residues.[2][3] This reaction requires the presence of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates the carboxyl groups, allowing them to react with the hydrazide to form a stable amide bond.[1] This method provides an alternative labeling strategy when carbohydrate moieties are not available or when targeting specific acidic residues is desired.

The "LC" in this compound stands for "long chain," indicating the presence of a spacer arm between the biotin molecule and the hydrazide group.[1] This spacer arm, typically a 6-aminohexanoate (B3152083) linker, helps to reduce steric hindrance, ensuring that the biotin is accessible for binding to avidin (B1170675) or streptavidin conjugates in subsequent detection or purification steps.[3][6]

Data Presentation: Key Reaction Parameters

The following tables summarize the critical quantitative data for the two primary labeling methodologies using this compound.

Table 1: Labeling of Glycoproteins via Aldehyde Reaction

| Parameter | Recommended Value/Range | Notes |

| Oxidizing Agent | 1-10 mM Sodium meta-periodate (NaIO4) | 1 mM is often sufficient for sialic acids.[1] |

| Oxidation Buffer | 0.1 M Sodium Acetate, pH 5.5 | Neutral buffers like PBS can be used, but oxidation is more efficient in acidic conditions.[1] |

| Oxidation Incubation | 30 minutes on ice or at 4°C, protected from light | |

| This compound Solution | 50 mM in DMSO | For a 50mM solution, dissolve 18.55mg/mL in DMSO.[1] |

| Reaction Buffer | Coupling buffer (e.g., 100 mM Sodium Acetate, pH 5.5) | Avoid buffers with primary amines (e.g., Tris, glycine).[1][4] |

| Final this compound Concentration | 5 mM | This can be optimized based on the specific application.[1] |

| Reaction Incubation | 2 hours to overnight at room temperature | [1][2][3] |

Table 2: Labeling of Carboxyl Groups via EDC Chemistry

| Parameter | Recommended Value/Range | Notes |

| Protein Concentration | 5-10 mg/mL | |

| Reaction Buffer | MES Buffer, pH 4.5-5.0 | Avoid buffers with primary amines or carboxyls.[1][4] Phosphate buffers can be used but may reduce efficiency.[1][4] |

| This compound Solution | 50 mM in DMSO | |

| Final this compound Concentration | 1.25 mM | This is an example concentration; optimization is recommended.[1] |

| EDC Solution | 100 mg/mL in 150 mM NaCl | Prepare fresh. |

| Final EDC Concentration | ~6.5 mM | This is an example concentration; optimization is recommended.[1] |

| Reaction Incubation | 2 hours to overnight at room temperature | [1] |

Experimental Protocols

Protocol for Labeling Glycoproteins

This protocol details the steps for biotinylating glycoproteins by oxidizing their carbohydrate moieties.

-

Preparation of Glycoprotein (B1211001): Dissolve the glycoprotein in 0.1 M sodium acetate, pH 5.5, to a final concentration of 1-5 mg/mL.[2][3][5]

-

Oxidation:

-

Prepare a fresh solution of 10-20 mM sodium meta-periodate (NaIO4) in the same buffer.

-

Add the NaIO4 solution to the glycoprotein solution to achieve a final concentration of 1-10 mM.

-

Incubate the reaction on ice or at 4°C for 30 minutes in the dark.[1]

-

-

Removal of Excess Periodate: Remove the unreacted NaIO4 by dialysis against the coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5) or by using a desalting column.[1]

-

Biotinylation Reaction:

-

Purification: Remove excess, unreacted this compound by dialysis or gel filtration. The biotinylated glycoprotein can be stored under the same conditions as the unlabeled protein.

Protocol for Labeling Carboxyl Groups

This protocol outlines the procedure for labeling proteins at their aspartic and glutamic acid residues using EDC.

-

Preparation of Protein: Dissolve the protein in MES buffer (pH 4.5-5.0) at a concentration of 5-10 mg/mL.[1]

-

Preparation of Reagents:

-

Prepare a 50 mM stock solution of this compound in DMSO.[1]

-

Prepare a fresh solution of EDC (e.g., 10 mg/mL) in the reaction buffer.

-

-

Biotinylation Reaction:

-

Add the this compound stock solution to the protein solution to a final concentration of approximately 1.25 mM.[1]

-

Add the EDC solution to the protein-biotin mixture to a final concentration of about 6.5 mM.[1]

-

Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.[1]

-

-

Purification: If a precipitate forms, centrifuge to remove it. Purify the biotinylated protein from unreacted reagents using dialysis or a desalting column.

Visualizations

The following diagrams illustrate the core chemical reactions and a typical experimental workflow for glycoprotein labeling.

Caption: Chemical reaction pathway for glycoprotein biotinylation.

Caption: Experimental workflow for glycoprotein labeling.

Applications in Research and Drug Development

The ability to specifically label biomolecules makes this compound a valuable tool in various research and development areas:

-

Glycoprotein Analysis: Biotinylation of cell surface glycoproteins allows for their isolation and identification, which is critical in understanding cellular processes and for biomarker discovery.[5][7]

-

Immunoassays: Labeling antibodies with biotin at their carbohydrate moieties often preserves their antigen-binding capacity, making them highly effective reagents in ELISAs, Western blotting, and immunohistochemistry.[1][4]

-

Drug Delivery: Biotin-labeled molecules can be targeted to cells expressing biotin receptors or used in avidin-biotin-based drug delivery systems.

-

Nucleic Acid Labeling: Biotin hydrazide can be used to label the 3'-terminus of RNA after periodate oxidation, enabling the study of RNA populations.[2][3]

-

Protein Carbonylation Studies: Biotin hydrazide serves as a probe for detecting protein carbonylation, an irreversible post-translational modification associated with oxidative stress and various diseases.[5]

Conclusion

This compound is a powerful and versatile reagent for the biotinylation of a wide range of biomolecules. Its ability to react with both aldehydes and carboxyl groups provides flexibility in labeling strategies. The long-chain spacer arm minimizes steric hindrance, ensuring high-affinity binding in subsequent detection and purification steps. A thorough understanding of its mechanisms of action and the optimization of reaction protocols are essential for its successful application in advancing research and therapeutic development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. interchim.fr [interchim.fr]

- 5. apexbt.com [apexbt.com]

- 6. Biotin-LC-Hydrazide, 109276-34-8 | BroadPharm [broadpharm.com]

- 7. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Principle of Biotin Hydrazide Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies of biotin (B1667282) hydrazide labeling, a powerful technique for the selective biotinylation of biomolecules. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively apply this method in their work.

Core Principle of Biotin Hydrazide Labeling

Biotin hydrazide is a versatile biotinylation reagent that primarily targets carbonyl groups (aldehydes and ketones). This reactivity allows for the specific labeling of biomolecules through two main strategies: the labeling of oxidized carbohydrates and the coupling to carboxyl groups. The core of this technique lies in the formation of a stable covalent bond between the hydrazide moiety of the biotin reagent and the target functional group on the biomolecule.

The biotin label itself is a small vitamin (Vitamin B7) that exhibits an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin.[1] This strong and specific interaction is widely exploited in a vast array of biological assays for the detection, purification, and immobilization of biotinylated molecules.[1]

Labeling of Glycoproteins and Other Carbohydrate-Containing Molecules

This is the most common application of biotin hydrazide. It involves a two-step process:

-

Oxidation: The carbohydrate moieties (glycans) of glycoproteins, glycolipids, or polysaccharides are first oxidized to generate aldehyde groups.[2] This is typically achieved using a mild oxidizing agent, most commonly sodium meta-periodate (NaIO₄).[3] The cis-diol groups present in sugar residues, such as sialic acids, are cleaved by periodate (B1199274) to form two aldehyde groups.[3] The specificity of the oxidation can be controlled by the concentration of the periodate; lower concentrations (e.g., 1 mM) favor the oxidation of sialic acids, while higher concentrations (e.g., 10 mM) will oxidize other sugar residues.[3]

-

Hydrazone Bond Formation: The newly formed aldehyde groups then react with the hydrazide group (-NH-NH₂) of biotin hydrazide in a condensation reaction. This reaction occurs under slightly acidic conditions (pH 4-6) and results in the formation of a stable hydrazone linkage.[4][5] The stability of this bond can be further enhanced by reduction with sodium cyanoborohydride (NaCNBH₃) to form a secondary amine bond, although this step is often not necessary as the hydrazone bond is stable enough for most applications.[1][5]

This method is particularly advantageous for labeling antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding sites, thus preserving the antibody's functionality.[3]

Labeling of Carboxylic Acids

Biotin hydrazide can also be used to label proteins and other molecules at their carboxyl groups (-COOH), which are present at the C-terminus and in the side chains of aspartic and glutamic acid residues.[6] This reaction is mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[6]

The process involves:

-

Activation of Carboxyl Groups: EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate.[6]

-

Amide Bond Formation: This intermediate readily reacts with the primary amine of the hydrazide group of biotin hydrazide to form a stable amide bond.[6]

This reaction is typically performed in a slightly acidic buffer (pH 4.7-5.5) and in the absence of primary amine- and carboxyl-containing buffers (like Tris, glycine, acetate, or citrate) which would compete with the reaction.[4][6]

Data Presentation: Quantitative Parameters for Biotin Hydrazide Labeling

The efficiency of biotin hydrazide labeling is influenced by several factors, including the concentration of reagents, pH, temperature, and reaction time. The following tables summarize key quantitative parameters for the two main labeling strategies.

Table 1: Parameters for Periodate Oxidation of Glycoproteins

| Parameter | Sialic Acid-Specific Oxidation | General Sugar Oxidation | Reference(s) |

| Glycoprotein (B1211001) Concentration | 1-10 mg/mL | 1-10 mg/mL | [2],[3] |

| Sodium Periodate (NaIO₄) Conc. | 1 mM | 5-20 mM | [3],[7] |

| Buffer | 0.1 M Sodium Acetate, pH 5.5 | 0.1 M Sodium Acetate, pH 5.5 | [2],[3] |

| Temperature | 0-4 °C or Room Temperature | 0-4 °C or Room Temperature | [4],[3] |

| Incubation Time | 15-30 minutes | 30-60 minutes | [3],[8] |

| Quenching Agent | Ethylene glycol or Glycerol | Ethylene glycol or Glycerol | [9] |

Table 2: Parameters for Hydrazide Ligation to Aldehydes

| Parameter | Recommended Condition | Reference(s) |

| Biotin Hydrazide Concentration | 1-5 mM | [10] |

| Buffer | 0.1 M Sodium Acetate, pH 4-6 | [4],[5] |

| Temperature | Room Temperature | [4] |

| Incubation Time | 1-2 hours to overnight | [4],[11] |

| Catalyst (Optional) | Aniline (B41778) (10 mM) | [8] |

Table 3: Parameters for EDC-Mediated Labeling of Carboxyl Groups

| Parameter | Recommended Condition | Reference(s) |

| Protein Concentration | 5-10 mg/mL | [6] |

| Biotin Hydrazide Concentration | 1-5 mM | [6] |

| EDC Concentration | 5-30 mM | [6],[10] |

| Buffer | 0.1 M MES, pH 4.7-5.5 | [6] |

| Temperature | Room Temperature | [6] |

| Incubation Time | 2 hours to overnight | [6] |

Table 4: Comparison of Labeling Yield for Different Biotin Hydrazide Reagents in Protein Carbonylation Studies

| Biotin Hydrazide Reagent | Average Moles of Biotin per Mole of Protein |

| Biotin Hydrazide | ~0.75 |

| Biotin-LC-Hydrazide | ~1.0 |

| Biotin-PEG-Hydrazide | ~1.25 |

Data adapted from a study on acrolein-modified human serum albumin which had an average of ~2.7 carbonyl groups per protein. The yield is presented as the ratio of biotin incorporated per protein molecule.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in biotin hydrazide labeling.

Protocol 1: Biotinylation of Glycoproteins via Periodate Oxidation

This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehydes, followed by reaction with biotin hydrazide.

Materials:

-

Glycoprotein to be labeled

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[2]

-

Sodium meta-periodate (NaIO₄)

-

Quenching Solution: 10% Ethylene Glycol or Glycerol in water

-

Biotin Hydrazide

-

DMSO (for dissolving biotin hydrazide)

-

Ligation Buffer: 0.1 M Sodium Acetate, pH 5.5[2]

-

Desalting column or dialysis cassette for purification

Procedure:

-

Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.[3]

-

Periodate Solution Preparation: Immediately before use, prepare a stock solution of NaIO₄ in the Oxidation Buffer. For general oxidation, a 20 mM stock is suitable.[2]

-

Oxidation Reaction:

-

Quenching: Stop the oxidation reaction by adding the Quenching Solution to a final concentration of 1%. Incubate for 10-15 minutes at room temperature.

-

Purification of Oxidized Glycoprotein: Remove excess periodate and quenching reagent by passing the solution through a desalting column or by dialysis against the Ligation Buffer.

-

Biotin Hydrazide Solution Preparation: Prepare a 50 mM stock solution of Biotin Hydrazide in DMSO.[3]

-

Ligation Reaction:

-

Final Purification: Remove excess biotin hydrazide using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Biotinylation of Carboxyl Groups using EDC

This protocol details the labeling of proteins at their carboxyl groups using biotin hydrazide and EDC.

Materials:

-

Protein to be labeled

-

Reaction Buffer: 0.1 M MES, pH 4.7-5.5[6]

-

Biotin Hydrazide

-

DMSO

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 5-10 mg/mL.[6]

-

Biotin Hydrazide Addition: Prepare a 50 mM stock solution of Biotin Hydrazide in DMSO. Add this to the protein solution to a final concentration of 1-5 mM and mix well.[6]

-

EDC Addition: Immediately before use, prepare a solution of EDC in the Reaction Buffer (e.g., 100 mg/mL).[11] Add the EDC solution to the protein/biotin hydrazide mixture to a final concentration of 5-10 mM.[6]

-

Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature.[6]

-

Purification: Remove excess reagents and byproducts by passing the solution through a desalting column or by dialysis against a suitable storage buffer.

Mandatory Visualizations

Chemical Reaction of Glycoprotein Labeling

Caption: Chemical workflow of glycoprotein biotinylation.

Experimental Workflow for Cell Surface Glycoprotein Labeling

Caption: Workflow for cell surface glycoprotein labeling.

Role in Identifying Signaling Pathway Components

Caption: Identifying signaling receptors via biotin hydrazide.

References

- 1. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. interchim.fr [interchim.fr]

- 5. cephamls.com [cephamls.com]

- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 7. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. apexbt.com [apexbt.com]

- 11. vectorlabs.com [vectorlabs.com]

Biotin LC Hydrazide: A Technical Guide to Spacer Arm Length and its Significance in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Biotin (B1667282) LC Hydrazide in modern bioconjugation techniques. We delve into the specifics of its long-chain (LC) spacer arm, providing quantitative data, detailed experimental protocols, and visual representations of its structure and workflow to empower researchers in their experimental design and execution.

Introduction to Biotinylation and the Role of Hydrazide Chemistry

Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone of life sciences research. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin enables a multitude of applications, from affinity purification and immunoassays to cellular imaging and drug delivery.

Biotin hydrazide reagents are a class of biotinylation reagents that contain a hydrazide functional group (-NH-NH2). This group specifically reacts with aldehyde or ketone groups to form a stable hydrazone bond.[1] A primary application is the labeling of glycoproteins, where the carbohydrate moieties can be oxidized to generate reactive aldehydes.[2] This targeted approach often preserves the biological activity of the protein by avoiding modification of critical amino acid residues.[2][3]

The Significance of the Spacer Arm

The efficiency of the biotin-avidin interaction can be significantly impacted by steric hindrance, a phenomenon where the physical bulk of the labeled molecule obstructs the binding of biotin to the deep biotin-binding pockets of avidin or streptavidin.[4][5] To mitigate this, biotinylation reagents are often designed with a spacer arm, a chemical linker that distances the biotin moiety from the target molecule.

Biotin LC (Long Chain) Hydrazide features an extended spacer arm that offers several key advantages:

-

Reduced Steric Hindrance: The primary function of the long spacer arm is to minimize steric clashes, allowing for more efficient binding of the biotinylated molecule to avidin or streptavidin.[3][6][7] This is particularly crucial when working with large, bulky proteins or when the biotinylation site is located in a sterically constrained region.[5]

-

Improved Accessibility: The extended spacer arm positions the biotin moiety further away from the surface of the labeled molecule, making it more accessible to the binding sites of avidin and streptavidin.[6][7]

-

Enhanced Sensitivity: By facilitating a more efficient interaction, the long spacer arm can lead to higher signal intensity in assays like ELISA and greater yields in applications such as immunoprecipitation.[7][8]

Quantitative Data: Comparison of Biotin Hydrazide Reagents

The choice of biotin hydrazide reagent often depends on the specific application and the nature of the molecule being labeled. The length of the spacer arm is a critical parameter to consider.

| Reagent Name | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Key Features |

| Biotin Hydrazide | 15.7 | 258.34 | Shortest spacer arm, suitable for small molecules where steric hindrance is not a concern.[3][9] |

| Biotin LC Hydrazide | 24.7 | 371.50 | Long-chain hydrocarbon spacer arm to reduce steric hindrance.[3][10] |

| Biotin-PEG4-Hydrazide | 20.6 | 505.63 | Long-chain, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm that improves water solubility and reduces aggregation.[1][3] |

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Labeling of Glycoproteins

This protocol describes the biotinylation of glycoproteins by targeting their carbohydrate moieties. The process involves the oxidation of sugar groups to create reactive aldehydes, followed by coupling to this compound.

Materials:

-

Glycoprotein (B1211001) to be labeled

-

100 mM Sodium Acetate buffer, pH 5.5

-

Sodium meta-periodate (NaIO₄)

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., PD-10) or dialysis equipment

-

Glycerol (B35011) (optional, for quenching)

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in 100 mM Sodium Acetate, pH 5.5, to a concentration of 1-5 mg/mL.[9]

-

Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same buffer.[9]

-

Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 10 mM.[11]

-

Incubate the reaction in the dark for 30 minutes at room temperature.[11]

-

(Optional) Quench the reaction by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes.[11]

-

-

Buffer Exchange:

-

Remove excess periodate (B1199274) and other small molecules by passing the solution through a desalting column equilibrated with a suitable reaction buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).[9][11]

-

-

Biotinylation Reaction:

-

Purification:

Labeling of Proteins via Carboxyl Groups

This compound can also be used to label proteins at their carboxyl groups (aspartic and glutamic acid residues) using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3][6]

Materials:

-

Protein to be labeled

-

MES Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

This compound

-

DMSO

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation:

-

Biotinylation Reaction:

-

Prepare a 50 mM solution of this compound in DMSO.[3]

-

Add the this compound solution to the protein solution to a final concentration of 1.25 mM.[13]

-

Prepare a fresh solution of EDC in the reaction buffer.

-

Add the EDC solution to the protein-biotin mixture to a final concentration of approximately 6.5 mM.[13]

-

Incubate the reaction for 2 hours to overnight at room temperature with mixing.[3][13]

-

-

Purification:

Mandatory Visualizations

Structure of this compound

Caption: Molecular components of this compound.

Experimental Workflow for Glycoprotein Biotinylation

Caption: Workflow for labeling glycoproteins using this compound.

Conclusion

This compound is a valuable tool for the targeted biotinylation of molecules, particularly glycoproteins. Its long-chain spacer arm is a critical feature that effectively overcomes steric hindrance, thereby enhancing the efficiency of the biotin-avidin interaction. By understanding the principles of spacer arm function and following optimized experimental protocols, researchers can leverage the power of this compound to achieve robust and reliable results in a wide range of biological applications.

References

- 1. interchim.fr [interchim.fr]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. proteochem.com [proteochem.com]

- 10. Thermo Scientific EZ-Link Biotin-LC-Hydrazide 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. files.mtstatic.com [files.mtstatic.com]

Solubility Profile of Biotin LC Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Biotin LC hydrazide in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. The information presented herein is critical for the proper handling, storage, and application of this reagent in various biochemical assays, including glycoprotein (B1211001) labeling and bioconjugation.

Core Solubility Data

This compound exhibits significantly different solubility profiles in DMSO and water. While it is highly soluble in DMSO, its solubility in aqueous solutions is limited. The following table summarizes the quantitative solubility data gathered from various technical resources.

| Solvent | Reported Solubility | Molar Concentration | Conditions/Notes |

| DMSO | 25 mg/mL[1] | ~67.3 mM | At room temperature.[1] |

| 27.9 mg/mL[2] | 75.1 mM[2] | Sonication is recommended.[2] | |

| 31 mg/mL[3] | 83.45 mM[3] | Sonication is recommended.[3] | |

| Water | Partly miscible[1] | Not specified | At room temperature.[1] |

| Soluble[4] | Not specified | No specific concentration provided.[4] |

Note: The molecular weight of this compound is 371.5 g/mol .

Experimental Protocols

To ensure successful solubilization and application of this compound, the following protocols are recommended.

Protocol 1: Solubilization in DMSO (Recommended for Stock Solutions)

-

Preparation : Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.

-

Solvent Addition : Add the desired volume of high-purity, anhydrous DMSO to the vial to achieve the target concentration (e.g., 25-31 mg/mL).

-

Dissolution : Vortex the solution briefly. For optimal dissolution and to break up any aggregates, sonicate the solution in a water bath for several minutes until the solution is clear.[2][3] Gentle warming can also be applied if necessary.

-

Storage : Once prepared, it is recommended to aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Aqueous Working Solutions

Due to its limited water solubility, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute it into the final aqueous reaction buffer.

-

Prepare DMSO Stock : Follow Protocol 1 to prepare a concentrated stock solution of this compound in DMSO.

-

Dilution : Perform a serial dilution of the DMSO stock solution into the desired aqueous buffer (e.g., PBS, MES, or sodium acetate (B1210297) buffer, depending on the specific application). It is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing to prevent precipitation.

-

Final DMSO Concentration : Ensure that the final concentration of DMSO in the aqueous working solution is compatible with your experimental system, as high concentrations of DMSO can be detrimental to cells or protein activity.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining and utilizing the solubility of a reagent like this compound.

References

An In-depth Technical Guide to Hydrazone Bond Formation with Aldehydes for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of a hydrazone bond through the condensation of a hydrazine (B178648) with an aldehyde is a cornerstone of modern chemical ligation strategies. This reaction is characterized by its simplicity, high chemoselectivity, and the unique pH-sensitive nature of the resulting C=N bond. These attributes have propelled the hydrazone linkage to the forefront of various scientific disciplines, including drug delivery, bioconjugation, and materials science.[1][2][3] In drug delivery, the inherent instability of the hydrazone bond in acidic environments is exploited for targeted drug release in the low-pH microenvironments of tumors or within cellular lysosomes.[4][5] For bioconjugation, the reaction's ability to proceed under mild, aqueous conditions makes it ideal for labeling and modifying sensitive biomolecules like proteins and peptides.[6][7] This guide provides a comprehensive technical overview of the core principles of hydrazone bond formation with aldehydes, intended for researchers, scientists, and professionals in drug development. It delves into the reaction mechanism, kinetics, and stability, presents detailed experimental protocols, and summarizes key quantitative data to facilitate practical application and further innovation in the field.

The Core Reaction: Mechanism and Kinetics

The formation of a hydrazone from an aldehyde and a hydrazine is a reversible condensation reaction that proceeds via a two-step mechanism involving a tetrahedral intermediate.[8] The overall reaction is depicted below:

Caption: General reaction for hydrazone formation.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable hydrazone C=N double bond.

Reaction Mechanism

The detailed mechanism involves the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the hydrazine attacks the carbonyl carbon of the aldehyde, leading to the formation of a zwitterionic tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, forming a neutral carbinolamine intermediate.

-

Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).

-

Elimination of Water: The lone pair on the second nitrogen atom pushes out the water molecule, forming a C=N double bond and regenerating the acid catalyst.

Caption: Stepwise mechanism of hydrazone formation.

pH Dependence

The rate of hydrazone formation is highly dependent on the pH of the reaction medium. A bell-shaped pH-rate profile is typically observed, with the optimal pH generally falling in the mildly acidic range of 4.5 to 6.[9][10]

-

At low pH (below ~3): The hydrazine nucleophile becomes protonated, rendering it non-nucleophilic and significantly slowing down the initial nucleophilic attack on the carbonyl carbon.[11]

-

At neutral and high pH: The concentration of protons is too low to effectively catalyze the dehydration of the carbinolamine intermediate, which is often the rate-limiting step at neutral pH.[8]

Caption: pH-rate profile of hydrazone formation.

Catalysis

To overcome the slow reaction rates at neutral pH, which are often required for biological applications, nucleophilic catalysts are frequently employed. Aniline (B41778) and its derivatives are the most common and effective catalysts for hydrazone formation.[1][12] The catalyst functions by first reacting with the aldehyde to form a more reactive protonated Schiff base, which is then readily attacked by the hydrazine in a transimination reaction.[13] Electron-rich p-substituted aniline derivatives, such as p-toluidine (B81030) and p-anisidine, have been shown to be particularly effective catalysts.[12]

Quantitative Data on Reaction Kinetics

The rate of hydrazone formation is typically described by a second-order rate law. The apparent second-order rate constants (k₂) are influenced by the structure of both the aldehyde and the hydrazine, as well as the reaction conditions.

Table 1: Second-Order Rate Constants for Hydrazone Formation at pH 7.4

| Aldehyde | Hydrazine | Catalyst | k₂ (M⁻¹s⁻¹) | Reference |

| Butyraldehyde | Phenylhydrazine | None | ~24 | [10] |

| 2-Methylbutyraldehyde | Phenylhydrazine | None | ~2.7 | [10] |

| Benzaldehyde | Phenylhydrazine | None | ~0.60 | [10] |

| 4-Nitrobenzaldehyde | Phenylhydrazine | None | ~0.83 | [10] |

| 4-Methoxybenzaldehyde | Phenylhydrazine | None | ~0.14 | [10] |

| Aromatic Aldehydes | 6-Hydrazinopyridyl | Aniline | 10¹ - 10³ | [14] |

Note: Simple alkyl aldehydes are generally among the fastest reactants, while aryl aldehydes are significantly slower, likely due to conjugation.[10] Electron-withdrawing groups on the aromatic ring of the aldehyde tend to increase reactivity, whereas electron-donating groups decrease it.[10]

Hydrazone Stability and Hydrolysis

The stability of the hydrazone bond is a critical parameter, particularly in applications such as drug delivery. The C=N bond is susceptible to hydrolysis, regenerating the parent aldehyde and hydrazine. The rate of hydrolysis is acid-catalyzed and is significantly faster at acidic pH compared to neutral or basic pH.[5][15] This pH-dependent stability is the basis for designing drug delivery systems that release their payload in acidic tumor microenvironments or within endosomes and lysosomes.[2][3]

The stability of the hydrazone is also influenced by the electronic and steric properties of the substituents on both the aldehyde and hydrazine moieties. Hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes due to resonance stabilization.[16]

Table 2: Stability of Hydrazone Linkages

| Hydrazone Type | Condition | Stability | Reference |

| Aromatic aldehyde-derived | pH 7.4 | Highly stable | [16] |

| Aromatic aldehyde-derived | pH 5.5 | Highly stable | [16] |

| Aliphatic aldehyde-derived | pH 7.4 | Reasonably stable | [16] |

| Aliphatic aldehyde-derived | pH 5.5 | Highly unstable | [16] |

| Phenyl, CH₃ substituted | pH 7.4 vs 5.0 | Greatest difference in stability | [15] |

| Alkyl, CH₃ substituted | pH 7.4 vs 5.0 | Intermediate difference in stability | [15] |

| Alkyl, H substituted | pH 7.4 vs 5.0 | Least difference in stability | [15] |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and characterization of hydrazones from aldehydes.

General Protocol for Hydrazone Synthesis

This protocol is a general guideline and may require optimization based on the specific reactants.

Materials:

-

Aldehyde (1.0 equivalent)

-

Hydrazine or hydrazide derivative (1.0 - 1.2 equivalents)

-

Solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

-

Acid catalyst (e.g., glacial acetic acid, a few drops) (optional, for reactions at acidic pH)

-

Nucleophilic catalyst (e.g., aniline, 10-20 mM) (optional, for reactions at neutral pH)

Procedure:

-

Dissolve the aldehyde in the chosen solvent in a round-bottom flask.

-

Add the hydrazine or hydrazide derivative to the solution.

-

If catalysis is required, add the acid or nucleophilic catalyst to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat under reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture. The hydrazone product may precipitate out of solution.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

-

If the product remains in solution, remove the solvent under reduced pressure to obtain the crude product.

Caption: Workflow for hydrazone synthesis.

Purification of Hydrazones

The crude hydrazone product can be purified by recrystallization or column chromatography.

-

Recrystallization: This is a suitable method if the hydrazone is a solid. Common solvents for recrystallization include ethanol, methanol, and acetonitrile.[17]

-

Column Chromatography: For oily or impure solid products, purification can be achieved using silica (B1680970) gel column chromatography. A common eluent system is a mixture of hexane (B92381) and ethyl acetate.[18] If the hydrazone is basic, adding a small amount of triethylamine (B128534) (~1%) to the eluent can prevent streaking on the TLC plate and column.[19]

Characterization of Hydrazones

The structure and purity of the synthesized hydrazone should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The formation of the hydrazone is indicated by the appearance of a characteristic imine proton signal (R-CH=N) in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: The formation of the C=N bond can be confirmed by the appearance of a characteristic absorption band in the IR spectrum, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretch of the aldehyde is also an indicator of reaction completion.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the synthesized hydrazone.

Protocol for Monitoring Reaction Kinetics

The kinetics of hydrazone formation can be monitored using UV-Vis spectroscopy, especially if the product has a distinct chromophore.[20]

Procedure:

-

Prepare stock solutions of the aldehyde and hydrazine in a suitable solvent (e.g., DMSO or DMF).

-

Prepare a buffered reaction solution at the desired pH.

-

Initiate the reaction by adding the aldehyde and hydrazine stock solutions to the buffered solution in a quartz cuvette.

-

Immediately place the cuvette in a UV-Vis spectrophotometer and record the absorbance at the wavelength of maximum absorbance of the hydrazone product at regular time intervals.

-

The observed rate constant can be determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model if one reactant is in large excess. The second-order rate constant can then be calculated.[21]

Applications in Drug Development and Bioconjugation

The unique properties of the hydrazone bond have led to its widespread use in several areas of pharmaceutical and biological research.

-

pH-Responsive Drug Delivery: Hydrazone linkages are extensively used to conjugate drugs to polymers, nanoparticles, and other carriers.[22] The drug is released from the carrier upon cleavage of the hydrazone bond in the acidic environment of tumors or intracellular compartments, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[21]

-

Antibody-Drug Conjugates (ADCs): Hydrazone bonds are employed as linkers in ADCs to attach potent cytotoxic drugs to monoclonal antibodies.[5] The ADC targets a specific antigen on cancer cells, and upon internalization, the acidic environment of the lysosome triggers the cleavage of the hydrazone linker and the release of the drug.

-

Bioconjugation and Labeling: The mild reaction conditions for hydrazone formation make it a valuable tool for the site-specific modification of proteins and other biomolecules.[6] Aldehyde or ketone functionalities can be introduced into biomolecules, which can then be selectively reacted with hydrazine-modified probes, such as fluorescent dyes or biotin.[23]

Conclusion

Hydrazone bond formation with aldehydes is a robust and versatile chemical reaction with significant implications for researchers, scientists, and drug development professionals. Its favorable kinetics, pH-dependent stability, and amenability to catalysis provide a powerful platform for the design of sophisticated drug delivery systems and bioconjugates. A thorough understanding of the reaction mechanism, influencing factors, and experimental protocols is crucial for harnessing the full potential of this important ligation chemistry. The quantitative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for the successful implementation and innovation of hydrazone-based technologies.

References

- 1. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrazone linkages in pH responsive drug delivery systems: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Hydrazone - Wikipedia [en.wikipedia.org]

- 6. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Preparation of protein conjugates via intermolecular hydrazone linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]

- 13. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Reddit - The heart of the internet [reddit.com]

- 20. researchgate.net [researchgate.net]

- 21. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 22. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Biotin LC Hydrazide: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Biotin (B1667282) LC Hydrazide stands as a critical tool for the site-specific labeling of biomolecules. This in-depth guide provides detailed technical information, experimental protocols, and visualizations to effectively utilize this versatile reagent in your research.

Core Properties and Specifications

Biotin LC Hydrazide, also known as Biotinamidocaproyl Hydrazide, is a carbonyl-reactive biotinylation reagent. It enables the covalent attachment of biotin to glycoproteins, polysaccharides, and other molecules containing aldehyde or ketone groups. The "LC" (Long Chain) designation refers to the 6-atom spacer arm (6-aminohexanoate) that separates the biotin molecule from the reactive hydrazide group. This extended spacer helps to minimize steric hindrance, ensuring greater accessibility for avidin (B1170675) or streptavidin binding in subsequent detection or purification steps.

| Property | Value | Source |

| CAS Number | 109276-34-8 | [1][2] |

| Molecular Weight | 371.50 g/mol | [1] |

| Molecular Formula | C16H29N5O3S | [1] |

| Spacer Arm Length | 24.7 Å | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF |

Principle of Action: The Chemistry of Hydrazone Bond Formation

The utility of this compound lies in the specific and efficient reaction between its hydrazide moiety (-NH-NH2) and a carbonyl group (an aldehyde or ketone). This reaction, which forms a stable hydrazone bond, is most efficient under mild acidic conditions (pH 4-6).

A common application involves the biotinylation of glycoproteins. The cis-diol groups of sugar residues within the glycoprotein's carbohydrate moieties can be oxidized using sodium periodate (B1199274) (NaIO4) to generate reactive aldehyde groups. This compound then readily reacts with these newly formed aldehydes. This method is particularly advantageous for labeling antibodies, as the glycosylation sites are often located in the Fc region, distant from the antigen-binding sites, thus preserving the antibody's functionality.

Experimental Protocols

Below are detailed protocols for the biotinylation of glycoproteins and proteins using this compound.

Glycoprotein (B1211001) Labeling via Carbohydrate Oxidation

This protocol outlines the steps for biotinylating glycoproteins by oxidizing their carbohydrate side chains.

Materials:

-

Glycoprotein to be labeled

-

Sodium Acetate Buffer (100 mM, pH 5.5)

-

Sodium meta-Periodate (NaIO4)

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction Buffer (e.g., 50-100 mM Sodium Phosphate, pH 7.0-7.5)

Procedure:

| Step | Reagent/Parameter | Concentration/Condition | Incubation Time | Temperature |

| 1. Oxidation | Dissolve glycoprotein in Sodium Acetate Buffer | 1-5 mg/mL | - | 0-4°C (on ice) |

| Add NaIO4 solution (freshly prepared in the same buffer) | 10-20 mM final concentration | 30 minutes | 0-4°C (in the dark) | |

| 2. Purification | Remove excess periodate | Use a desalting column equilibrated with Reaction Buffer | - | - |

| 3. Biotinylation | Dissolve this compound in DMSO | 25-50 mM | - | - |

| Add this compound solution to the oxidized glycoprotein | 5-10 mM final concentration | 2 hours | Room Temperature | |

| 4. Final Purification | Remove unreacted this compound | Use a desalting column or dialysis | - | - |

Protein Labeling via Carbodiimide (B86325) Chemistry

This protocol describes the biotinylation of proteins by targeting carboxyl groups (aspartic and glutamic acid residues) using a carbodiimide crosslinker.

Materials:

-

Protein to be labeled

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Reaction Buffer (e.g., 150 mM NaCl, pH 5.0-6.0)

-

Desalting column or dialysis equipment

Procedure:

| Step | Reagent/Parameter | Concentration/Condition | Incubation Time | Temperature |

| 1. Protein Preparation | Dissolve protein in Reaction Buffer | 5-10 mg/mL | - | - |

| 2. Reagent Preparation | Dissolve this compound in DMSO | 50 mg/mL | - | - |

| Dissolve EDC in Reaction Buffer | 100 mg/mL | - | - | |

| 3. Biotinylation | Add this compound and EDC to the protein solution | Refer to specific product guidelines for optimal ratios | 3 hours to overnight | Room Temperature |

| 4. Purification | Remove unreacted reagents | Use a desalting column or dialysis | - | - |

Visualizing the Workflow and Chemistry

To further elucidate the processes described, the following diagrams illustrate the experimental workflow for glycoprotein biotinylation and the underlying chemical reaction.

Caption: Experimental workflow for glycoprotein biotinylation.

Caption: Chemical pathway of glycoprotein biotinylation.

References

The Keystone of Glycoprotein Research: A Technical Guide to the Storage and Stability of Biotin LC Hydrazide

For Immediate Release

A comprehensive technical guide detailing the optimal storage, stability, and handling of Biotin (B1667282) LC hydrazide, a critical reagent for researchers, scientists, and drug development professionals, is now available. This document provides an in-depth analysis of the factors influencing the reagent's efficacy and longevity, ensuring reproducible and reliable experimental outcomes in glycoprotein (B1211001) analysis and beyond.

Biotin LC hydrazide serves as a cornerstone in the study of glycoproteins, enabling the specific labeling of carbohydrate moieties. This allows for the investigation of complex cellular processes, including cell signaling, protein trafficking, and the identification of potential therapeutic targets. Understanding the stability of this reagent is paramount to the integrity of such research.

Summary of Core Findings

This guide provides a thorough examination of the storage and stability of this compound in both solid form and in solution. Key recommendations include storing the solid reagent at 2-8°C for short-term use and -20°C for long-term stability, where it can remain viable for at least four years. Once in solution, typically with dimethyl sulfoxide (B87167) (DMSO), it is recommended to prepare fresh solutions for immediate use or store aliquots at -20°C for short periods to minimize degradation.

The guide also delves into the stability of the hydrazone bond formed between this compound and an aldehyde group on a target molecule. This bond is stable under physiological conditions but can be reversed under acidic conditions, a feature that can be exploited in certain experimental designs.

Data Presentation: Quantitative Overview

To facilitate easy comparison and implementation of best practices, the following tables summarize the key storage and stability parameters for this compound.

| Parameter | Solid Form | In Solution (e.g., DMSO) |

| Storage Temperature | 2-8°C (short-term) or -20°C (long-term)[1][2] | -20°C (short-term) |

| Shelf Life | ≥ 4 years at -20°C[3] | Best used fresh; can be stored for days at -20°C[4] |

| Appearance | White to off-white powder[1] | Clear, colorless to very faint yellow[1] |

| Light Sensitivity | Protect from light[5] | Protect from light |

| Moisture | Store in a dry, tightly sealed container[2] | Minimize exposure to moisture[4] |

Table 1: Recommended Storage and Handling of this compound

| Bond Type | Formation Condition | Stability | Cleavage Condition |

| Hydrazone Bond | Reaction of hydrazide with an aldehyde (pH 4-7)[6] | Stable at neutral pH, but reversible.[2] Aromatic hydrazones are generally more stable than aliphatic ones.[7] Can be stabilized by reduction to a secondary amine.[8] | Acidic conditions (e.g., pH < 6)[9] |

Table 2: Stability of the Hydrazone Bond Formed by this compound

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following protocols provide a framework for common experimental procedures.

Protocol 1: Glycoprotein Labeling

This protocol outlines the steps for biotinylating glycoproteins using this compound.

-

Oxidation of Glycoproteins:

-

Dissolve the glycoprotein in a suitable buffer, such as 0.1 M sodium acetate, pH 5.5.

-

Add a freshly prepared solution of sodium periodate (B1199274) (NaIO₄) to a final concentration of 1-10 mM.

-

Incubate the reaction on ice for 15-30 minutes in the dark.

-

Quench the reaction by adding a quenching buffer or remove excess periodate by dialysis or using a desalting column.

-

-

Biotinylation Reaction:

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mM).

-

Add the this compound solution to the oxidized glycoprotein solution to a final concentration of 1-5 mM.

-

Incubate the reaction for 2 hours to overnight at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound by dialysis or gel filtration.

-

Protocol 2: Stability Assessment of Hydrazone Linkage

This protocol provides a method to assess the stability of the formed hydrazone bond at different pH values.

-

Sample Preparation:

-

Prepare buffer solutions at various pH values (e.g., pH 5.0, 7.4, and 9.0).

-

Add the biotinylated glycoprotein to each buffer solution.

-

-

Incubation:

-

Incubate the samples at a controlled temperature (e.g., 37°C).

-

-

Analysis:

-

At various time points, take aliquots from each sample.

-

Analyze the aliquots using techniques such as SDS-PAGE followed by Western blotting with streptavidin-HRP to detect the biotin label. A decrease in signal over time indicates hydrolysis of the hydrazone bond.

-

Alternatively, HPLC or mass spectrometry can be used for a more quantitative analysis of the intact and cleaved products.

-

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated.

References

- 1. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. interchim.fr [interchim.fr]

- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Biotin LC Hydrazide: Comprehensive Application Notes and Protocols for Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the labeling of antibodies with Biotin (B1667282) LC (Long Chain) Hydrazide. It is intended for researchers, scientists, and professionals in drug development who utilize biotinylated antibodies for various applications, including immunoassays, affinity purification, and protein interaction studies.

Introduction

Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein, nucleic acid, or antibody. The high-affinity interaction between biotin and streptavidin (or avidin) is one of the strongest non-covalent bonds known in nature, making it an invaluable tool in a wide range of biological assays. Biotin LC Hydrazide is a biotinylation reagent that contains a hydrazide reactive group, which specifically targets aldehyde groups. This allows for the site-specific labeling of antibodies on their carbohydrate moieties, which are predominantly located in the Fc region, away from the antigen-binding sites. This targeted approach helps to preserve the antibody's functionality. Alternatively, this compound can be used to label carboxyl groups on an antibody through a carbodiimide-mediated reaction.

Principle of this compound Labeling

There are two primary methods for labeling antibodies with this compound:

-

Labeling via Oxidized Carbohydrates: This is the most common and recommended method for antibodies as it targets the glycosylation sites in the Fc region. The carbohydrate chains of the antibody are first oxidized using a mild oxidizing agent, such as sodium periodate (B1199274) (NaIO₄), to create aldehyde groups. The hydrazide group of the this compound then reacts with these aldehyde groups to form a stable hydrazone bond.[1][2]

-

Labeling via Carboxyl Groups: This method targets the carboxylic acid groups of glutamic and aspartic acid residues on the antibody. A carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxyl groups, which then react with the hydrazide group of the this compound to form a stable amide bond.[3]

Data Presentation

The efficiency of antibody biotinylation can be influenced by several factors, including the chosen labeling chemistry, the molar ratio of biotin reagent to antibody, and the reaction conditions. The following table provides a representative comparison of different biotinylation methods.

| Labeling Reagent | Target Functional Group | Typical Biotin-to-Antibody Ratio | Labeling Efficiency | Potential Impact on Antibody Function |

| This compound | Aldehydes (on oxidized carbohydrates) | 2-6 | Moderate to High | Minimal, as labeling is directed away from antigen-binding sites. |

| Sulfo-NHS-LC-Biotin | Primary amines (Lysine residues, N-terminus) | 5-15 | High | Can be significant if primary amines are in or near the antigen-binding site.[4][5] |

| This compound + EDC | Carboxyl groups (Aspartic/Glutamic acid) | 3-8 | Moderate | Can potentially affect antibody function if critical carboxyl groups are modified. |

Experimental Protocols

Protocol 1: Antibody Labeling via Oxidized Carbohydrates

This protocol describes the biotinylation of a glycoprotein (B1211001) antibody by targeting its carbohydrate moieties.

Materials:

-

Antibody solution (1-5 mg/mL in a buffer free of amines, such as PBS)

-

Sodium Periodate (NaIO₄) solution (20 mM in 100 mM Sodium Acetate, pH 5.5, freshly prepared)

-

This compound (dissolved in DMSO to 50 mM)

-

Coupling Buffer (100 mM Sodium Acetate, pH 5.5)

-

Quenching solution (e.g., 1 M Glycine)

-

Desalting column or dialysis cassette (e.g., 7K MWCO)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation: Dialyze the antibody against 100 mM Sodium Acetate, pH 5.5 to remove any amine-containing buffers. Adjust the antibody concentration to 1-5 mg/mL.

-

Oxidation of Antibody:

-

Cool the antibody solution to 4°C.

-

Add an equal volume of cold, freshly prepared 20 mM Sodium Periodate solution to the antibody solution.

-

Incubate the reaction on ice for 30 minutes in the dark.

-

-

Removal of Excess Periodate: Immediately after incubation, remove the excess sodium periodate using a desalting column or dialysis against Coupling Buffer (100 mM Sodium Acetate, pH 5.5).

-

Biotinylation Reaction:

-

Add the 50 mM this compound solution to the oxidized antibody solution to achieve a final concentration of 1-2 mM.

-

Incubate the reaction for 2 hours at room temperature with gentle stirring.

-

-

Quenching the Reaction (Optional): Add a quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification of Biotinylated Antibody: Remove excess, non-reacted this compound by dialysis against PBS, pH 7.4, or by using a desalting column.

-

Quantification and Storage: Determine the concentration of the biotinylated antibody and the degree of biotin incorporation (see Protocol 3). Store the biotinylated antibody at 4°C for short-term storage or at -20°C with a cryoprotectant for long-term storage.

Protocol 2: Antibody Labeling via Carboxyl Groups using EDC

This protocol describes the biotinylation of an antibody by targeting its carboxyl groups.

Materials:

-

Antibody solution (2-10 mg/mL in MES buffer, pH 4.7-6.0)

-

This compound (dissolved in DMSO to 50 mM)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (freshly prepared in MES buffer)

-

MES Buffer (0.1 M, pH 4.7-6.0)

-

Desalting column or dialysis cassette (e.g., 7K MWCO)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation: Dialyze the antibody against MES buffer, pH 4.7-6.0. Adjust the antibody concentration to 2-10 mg/mL.

-

Biotinylation Reaction:

-

Add the 50 mM this compound solution to the antibody solution to a final concentration of 1-5 mM.

-

Immediately add freshly prepared EDC solution to the antibody-biotin mixture to a final concentration of 5-10 mM.

-

Incubate the reaction for 2 hours at room temperature with gentle stirring.[3]

-

-

Purification of Biotinylated Antibody: Remove excess, non-reacted reagents by dialysis against PBS, pH 7.4, or by using a desalting column.

-

Quantification and Storage: Determine the concentration of the biotinylated antibody and the degree of biotin incorporation (see Protocol 3). Store the biotinylated antibody at 4°C for short-term storage or at -20°C with a cryoprotectant for long-term storage.

Protocol 3: Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[6]

Materials:

-

HABA/Avidin solution

-

Biotinylated antibody sample (purified)

-

Spectrophotometer

Procedure:

-

Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ initial).

-

Add a known volume of the biotinylated antibody solution to the HABA/Avidin solution and mix.

-

Measure the absorbance of the mixture at 500 nm after the reading stabilizes (A₅₀₀ final).

-

Calculate the change in absorbance (ΔA₅₀₀ = A₅₀₀ initial - A₅₀₀ final).

-

Use the change in absorbance and the molar extinction coefficient of the HABA/avidin complex to calculate the concentration of biotin.

-

Determine the biotin-to-antibody molar ratio using the calculated biotin concentration and the known antibody concentration.

Mandatory Visualizations

References

Application Notes and Protocols for Cell Surface Glycoprotein Labeling Using Biotin-LC-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective labeling of cell surface glycoproteins is a critical technique in glycobiology, proteomics, and drug development. It allows for the identification, isolation, and characterization of this important class of proteins, which are key players in cell signaling, adhesion, and immune responses. Biotin-LC-Hydrazide is a valuable tool for this purpose, enabling the covalent attachment of a biotin (B1667282) tag to the carbohydrate moieties of glycoproteins.[1] This process facilitates the subsequent detection and purification of these proteins using avidin (B1170675) or streptavidin-based affinity methods.[2]

The labeling strategy is a two-step process. First, the cis-diol groups present in the sugar residues of glycoproteins, particularly abundant in sialic acids, are gently oxidized using sodium meta-periodate (NaIO₄) to create reactive aldehyde groups.[2][3] Subsequently, the hydrazide group of Biotin-LC-Hydrazide reacts with these aldehydes to form a stable hydrazone bond, effectively tagging the glycoprotein (B1211001) with biotin.[1][3] This method is advantageous as it targets the glycan portions, which are often located away from the protein's functional domains, thus preserving its biological activity.[1]